6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide
Description
The compound 6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid; bromide is a brominated bis-indolium derivative featuring two 3,3-dimethylindol-1-ium rings connected via a conjugated (2E,2'E)-dienyl linker. Each indolium moiety is substituted with a 5-carboxypentyl chain, and the bromide counterion balances the positive charge. This structure confers unique electronic properties, including strong absorbance and fluorescence in the visible spectrum, making it suitable for applications such as fluorescent probes, ion sensors, or dye-sensitized solar cells . The carboxylic acid groups enhance water solubility, distinguishing it from non-polar analogs.
Properties
Molecular Formula |
C35H45BrN2O4 |
|---|---|
Molecular Weight |
637.6 g/mol |
IUPAC Name |
6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide |
InChI |
InChI=1S/C35H44N2O4.BrH/c1-34(2)26-16-9-11-18-28(26)36(24-13-5-7-22-32(38)39)30(34)20-15-21-31-35(3,4)27-17-10-12-19-29(27)37(31)25-14-6-8-23-33(40)41;/h9-12,15-21H,5-8,13-14,22-25H2,1-4H3,(H-,38,39,40,41);1H |
InChI Key |
OUPJDZWXPNDZAE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Conjugation Reactions via Carboxylic Acid
The hexanoic acid moiety facilitates covalent bonding with biomolecules or surfaces via carbodiimide-mediated coupling (e.g., EDC/NHS). This reaction targets primary amines (-NH₂) on proteins, peptides, or amino-modified oligonucleotides, forming stable amide bonds.
Substitution Reactions at the Indole Core
The indole rings undergo electrophilic substitution, particularly at the 5-position, due to electron-donating methyl groups. Bromide acts as a counterion but may participate in halide exchange under specific conditions.
Photochemical Behavior
The conjugated polymethine chain enables strong absorption in the visible range (λₐᵦₛ ~550 nm) and fluorescence (λₑₘ ~570 nm). Prolonged light exposure induces cis-trans isomerization and photobleaching.
Aggregation in Aqueous Media
The hydrophobic indole cores and planar structure promote aggregation, quenching fluorescence. This is modulated by sulfonate groups and solvent polarity.
Thermal Stability
The compound degrades above 150°C, with decarboxylation of the hexanoic acid group and cleavage of the polymethine chain.
| Condition | Degradation Pathway | Products | Key Findings | Source |
|---|---|---|---|---|
| Heating (>150°C) | Decarboxylation + chain scission | CO₂, indole fragments, bromide ions | Stability improves in inert atmospheres (e.g., argon) . |
Reactivity with Thiols
The bromine counterion does not directly react with thiols (-SH), but the succinimidyl ester variant (related structure) forms stable thioether bonds.
| Reaction Type | Reactants/Conditions | Product | Key Findings | Source |
|---|---|---|---|---|
| Thiol coupling | Succinimidyl ester derivative + thiol | Thioether-linked conjugate | Requires pH 8–9 and absence of competing amines . |
Key Structural Influences on Reactivity
-
Carboxylic acid : Enables bioconjugation but requires activation (e.g., NHS ester).
-
Sulfonate groups : Improve solubility and reduce nonspecific binding.
-
Bromide counterion : Minimal direct reactivity but stabilizes the cationic indole core.
Comparison with Similar Compounds
Structural Analogs and Key Differences
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide (AGN-PC-0NBTUV, )
- Structure : A benz[e]indolium core with a carboxypentyl chain and trimethyl substitution.
- Key Differences: The benz[e]indolium system has an extended aromatic system compared to the target compound’s indolium rings. Trimethyl substitution (vs.
- Applications : Ionic liquids or surfactants due to its amphiphilic nature .
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide ()
- Structure : Features an isoindole-1,3-dione (phthalimide) group linked to a tetrachloroethylamide via a hexanamide chain.
- Key Differences :
- The phthalimide group is electronically distinct from indolium, lacking cationic charge.
- The tetrachloroethylamide substituent introduces high lipophilicity.
- Applications : Likely used in pharmaceuticals or hydrophobic polymers .
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylpropanamide ()
- Structure: A pyrimidine-amino-indole hybrid with a methoxy group and phenylpropanamide chain.
- Key Differences: Neutral, non-ionic structure with hydrogen-bonding motifs. Methoxy and pyrimidine groups may enhance binding to biological targets.
- Applications: Potential kinase inhibitors or antimicrobial agents .
Comparative Data Table
Research Findings and Functional Insights
- Fluorescence Properties: The target compound’s conjugated dienyl linker between indolium rings enhances fluorescence quantum yield compared to non-conjugated analogs (e.g., benz[e]indolium derivatives) .
- Solubility vs. Stability: Carboxylic acid groups improve water solubility but may reduce thermal stability relative to non-ionic compounds like the phthalimide derivative .
Preparation Methods
Synthesis of Carboxy-Indolium Precursors
The carboxypentyl side chains are introduced via N-alkylation of 2,3,3-trimethylindolenine (1 ) with 6-bromohexanoic acid (2 ):
$$
\text{2,3,3-Trimethylindolenine (1) + 6-Bromohexanoic Acid (2) } \xrightarrow[\text{Acetonitrile, 80°C, 20 h}]{\text{}} \text{1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide (3)}
$$
Formation of the Pentamethine Linker
The indolium precursor 3 reacts with malonaldehyde dianilide (4 ) to form the conjugated chain:
$$
\text{2 × Indolium Salt (3) + Malonaldehyde Dianilide (4) } \xrightarrow[\text{Acetic Acid/Acetic Anhydride, 100°C}]{\text{}} \text{Hemicyanine Intermediate (5)}
$$
Key Steps :
Challenges :
Final Coupling and Purification
The hemicyanine 5 undergoes nucleophilic substitution with a second indolium salt 3 to yield Compound X :
$$
\text{Hemicyanine (5) + Indolium Salt (3) } \xrightarrow[\text{Sodium Acetate, RT, 24 h}]{\text{}} \text{Compound X}
$$
- Purification :
Characterization Data
Spectroscopic Analysis
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| N-Alkylation | 60–75 | 90 | Ethyl acetate wash |
| Hemicyanine Formation | – | – | Not purified |
| Final Coupling | 6.9–43 | 85–91 | Column chromatography |
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Issues
- Carboxy-Indolium Salts : Require DMSO (0.1%) in aqueous solutions.
- Final Dye : Lyophilized to prevent aggregation.
Applications and Derivatives
Compound X ’s carboxy groups enable conjugation to biomolecules (e.g., antibodies, proteins) for fluorescence imaging. Derivatives with shorter alkyl chains (e.g., butanoic acid) show reduced solubility, validating the carboxypentyl design.
Q & A
Q. What are the established synthetic routes for preparing this compound, and how are intermediates validated?
- Methodological Answer: The synthesis typically involves sequential functionalization of indole derivatives. Key steps include:
- Bromination : Electrophilic substitution on indole rings using brominating agents (e.g., NBS or Br₂) under controlled conditions .
- Coupling Reactions : Formation of the conjugated enylidene linker via Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control (E/Z configuration) .
- Carboxylation : Introduction of carboxylic acid groups via alkylation with bromohexanoic acid derivatives, followed by deprotection .
- Validation : Intermediates are confirmed using HRMS (e.g., calculated [M]+: 553.0048; observed: 553.0159) and ¹H/¹³C NMR to verify substituent positions .
Q. How is the compound’s structure validated post-synthesis?
- Methodological Answer: A multi-technique approach is employed:
- Spectroscopy :
- NMR : Assign peaks for indole protons (δ 7.2–8.5 ppm), methyl groups (δ 1.5–2.0 ppm), and carboxyl protons (broad ~δ 12 ppm) .
- HRMS : Compare observed and calculated masses (e.g., error margin < 5 ppm) .
- Crystallography : Single-crystal X-ray diffraction confirms planar indole systems and trans-configuration of the enylidene bridge .
Q. What purification techniques ensure high purity for this hydrophilic-bromide complex?
- Methodological Answer:
- Reverse-Phase Chromatography : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve polar impurities .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity, verified by HPLC (retention time consistency) .
Advanced Research Questions
Q. How do counterion effects (e.g., bromide) influence solubility and reactivity?
- Methodological Answer:
- Solubility : Bromide enhances aqueous solubility (up to 15 mM in PBS pH 7.4) compared to non-ionic analogs. Conductivity titrations quantify ion-pair dissociation .
- Reactivity : In organic solvents (e.g., DMF), bromide acts as a leaving group in nucleophilic substitutions. Monitor kinetics via LC-MS to track byproduct formation .
Q. What strategies resolve discrepancies in reported photophysical properties?
- Methodological Answer:
- Environmental Control : Measure absorbance/fluorescence in degassed solvents to exclude oxygen quenching. For example, λₐᵦₛ at 450 nm (ε = 12,500 M⁻¹cm⁻¹) in DMSO .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect colloidal aggregates that distort data. Add 0.01% Tween-20 to suppress aggregation .
Q. How does computational modeling align with experimental electronic transition data?
- Methodological Answer:
- TD-DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., 3.2 eV). Compare with experimental UV-Vis transitions .
- Solvent Effects : Include PCM models for solvent polarity adjustments. For example, a 20 nm redshift in water vs. chloroform aligns with charge-transfer character .
Data Contradiction Analysis
Q. How to address conflicting yields in published syntheses?
- Methodological Answer:
- Reaction Monitoring : Use in-situ IR to track intermediate formation (e.g., carbonyl stretches at 1680 cm⁻¹). Optimize stoichiometry if side reactions dominate .
- Scale-Dependent Effects : Pilot small-scale (mg) vs. bulk (g) syntheses. For example, microliter-scale flow reactors improve enylidene coupling efficiency by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
